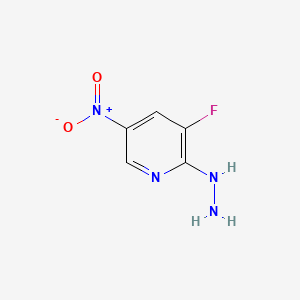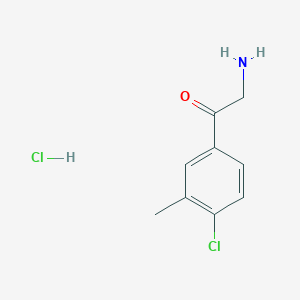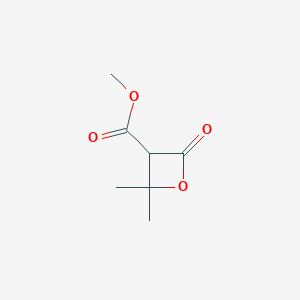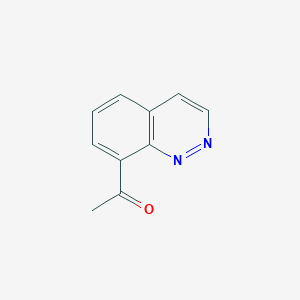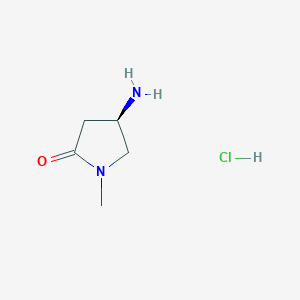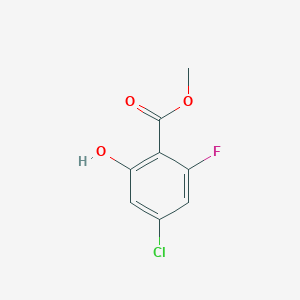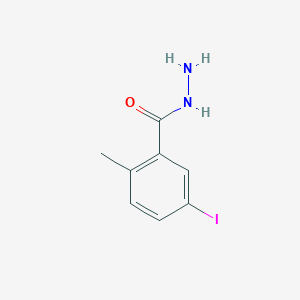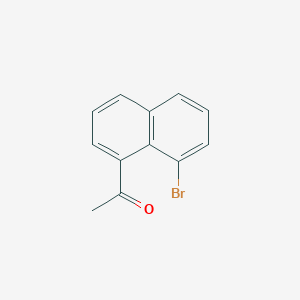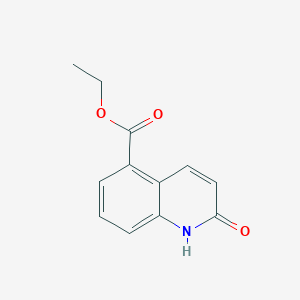
Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 5-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate typically involves the condensation of aniline derivatives with ethyl acetoacetate under acidic or basic conditions. One common method is the Pfitzinger reaction, where isatin reacts with ethyl acetoacetate in the presence of a base to form the desired quinoline derivative . Another approach involves the cyclization of N-arylacetamides with ethyl acetoacetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the synthesis . Additionally, green chemistry principles are increasingly being applied to minimize environmental impact and reduce the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the keto group can yield 2-hydroxyquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline-2,5-dicarboxylic acid derivatives.
Reduction: 2-Hydroxyquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-1,2-dihydroquinoline-5-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position, which can influence its reactivity and biological activity.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives are known for their potent acetylcholinesterase inhibitory activity.
Quinoline-2,4-diones: These compounds exhibit different tautomeric forms and have unique biological activities.
This compound stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 2-oxo-1H-quinoline-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-4-3-5-10-8(9)6-7-11(14)13-10/h3-7H,2H2,1H3,(H,13,14) |
Clé InChI |
KLYKSBCDFJEKHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CC(=O)NC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


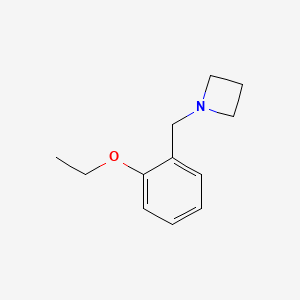
![2-(2-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13671909.png)


